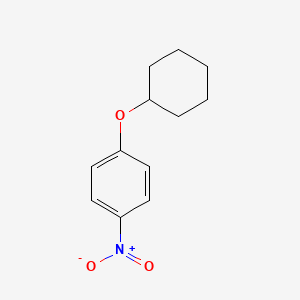

1-(Cyclohexyloxy)-4-nitrobenzene

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ultrasound-Assisted Preparation of Nitro Aromatic Ethers

Research conducted by Harikumar and Rajendran (2014) focused on the preparation of 1-butoxy-4-nitrobenzene, a compound closely related to 1-(Cyclohexyloxy)-4-nitrobenzene, using ultrasound-assisted organic solvent conditions. They utilized a multi-site phase-transfer catalyst for this synthesis, highlighting the enhanced efficiency of the reaction under ultrasound irradiation compared to traditional methods. This technique could be applicable to the synthesis of this compound and related compounds (Harikumar & Rajendran, 2014).

Gold-Catalyzed Synthesis of Azacyclic Compounds

Jadhav et al. (2011) reported a gold-catalyzed stereoselective synthesis of azacyclic compounds from 1-alkynyl-2-nitrobenzenes, which are structurally similar to this compound. The core structures of the resulting products were constructed through a formal [2 + 2 + 1] cycloaddition involving α-carbonyl carbenoids and nitroso species. This research opens pathways for the synthesis of complex organic structures using nitro aromatic ethers as starting materials (Jadhav, Bhunia, Liao, & Liu, 2011).

Synthesis of Cyclohexanone Oxime from Nitrobenzene

Rubio-Marqués et al. (2014) demonstrated a one-pot synthesis of cyclohexanone oxime from nitrobenzene using palladium and gold nanoparticles on carbon as a catalyst. This study is relevant as it showcases the transformation of nitrobenzene, a chemical relative of this compound, into useful industrial chemicals, suggesting potential applications in synthesizing derivatives of this compound (Rubio-Marqués, Hernández‐Garrido, Leyva–Pérez, & Corma, 2014).

Electrochemical Sensing Based on Nitrobenzene Derivatives

Kingsford et al. (2018) explored the use of 1-chloro-4-nitrobenzene, a compound similar to this compound, for developing highly sensitive electrochemical sensors. They designed a sensor using carbon nanohorns and β-cyclodextrin nanohybrids, demonstrating its efficacy in detecting nitrobenzene derivatives. This suggests potential applications of this compound in environmental monitoring and analytical chemistry (Kingsford, Qian, Zhang, Yi, & Zhu, 2018).

Gel Sculpture from Simple Organic Salts

Sahoo et al. (2012) synthesized low molecular weight gelators derived from tert-butoxycarbonyl-protected L-amino acids and secondary amines, including dicyclohexylamine, which is related to the cyclohexyl structure in this compound. These gelators displayed remarkable load-bearing, moldable, and self-healing properties, indicating potential applications in materials science for compounds structurally related to this compound (Sahoo, Sankolli, Lee, Raghavan, & Dastidar, 2012).

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclohexyloxy-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCYGTUBVIJZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2544499.png)

![3-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B2544501.png)

![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]thiophene-3-carboxamide](/img/structure/B2544504.png)

![5-(6-cyclopropylpyridazin-3-yl)-N-[(4-fluorophenyl)methyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2544512.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2544514.png)